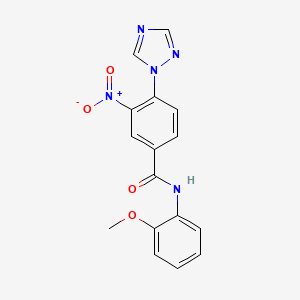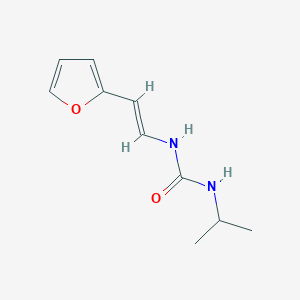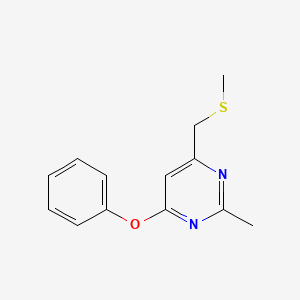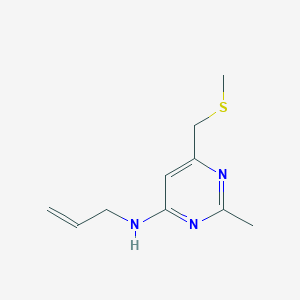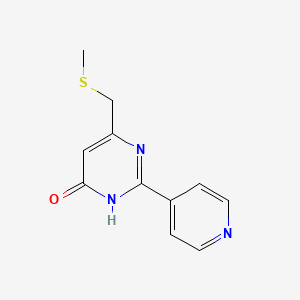
4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine
Overview
Description
4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on related sulfur-containing pyrimidine derivatives has focused on their synthesis, crystalline structure, and potential applications in various fields, including material science and pharmaceuticals. Although specific studies directly on "4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine" are limited, findings from similar compounds provide insights into the potential applications and significance of this class of chemicals.
Benzylation and Nitrosation of Pyrimidine Derivatives : Studies on the benzylation and nitrosation of amino pyrimidine derivatives, including those with methylsulfanyl groups, have revealed insights into their crystalline structures and potential applications in developing novel pharmaceuticals and materials with specific optical and electronic properties (Glidewell et al., 2003).
Crystal Structure Analysis : The crystal structure analysis of compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties, similar in structural motif to the target compound, helps in understanding the molecular conformation and potential intermolecular interactions. This knowledge is crucial for designing compounds with desired physical and chemical properties (Avasthi et al., 2003).
Synthesis and Reactions : The synthesis of pyrimidine derivatives, including reactions that introduce various functional groups, provides a foundation for the development of new chemicals that could serve as intermediates in pharmaceuticals, agrochemicals, and other industries (Briel et al., 2002).
Iron(II) Complexes : The study of iron(II) complexes with sulfanyl-, sulfinyl-, and sulfonyl-pyridine ligands, including those with pyrimidine rings, sheds light on the subtle interplay between spin-crossover and crystallographic phase changes. These findings are significant for the development of molecular materials with switchable properties (Cook et al., 2015).
properties
IUPAC Name |
4-(methylsulfanylmethyl)-2-pyridin-4-yl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-20-11-13-10-14(19-8-2-3-9-19)18-15(17-13)12-4-6-16-7-5-12/h4-7,10H,2-3,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPZOXRXZDOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=NC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3140551.png)
![1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B3140563.png)
![N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B3140569.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetic acid](/img/structure/B3140570.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3140571.png)
